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Chloranilic acid lanthanum salt

Cat. No.: B8180250
M. Wt: 347.89 g/mol
InChI Key: GGDTUKBVTAYUAN-UHFFFAOYSA-N
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Description

Overview of Anilate Ligands in Metal-Organic Frameworks and Coordination Polymers

Anilate ligands are a class of organic molecules derived from 2,5-dihydroxy-1,4-benzoquinone. Chloranilic acid (H₂ca), with the chemical formula C₆Cl₂O₂(OH)₂, is a prominent member of this family. wikipedia.org These ligands are noteworthy for their ability to act as bridging units between metal centers, a crucial characteristic for the formation of extended one-, two-, or three-dimensional structures like CPs and MOFs. mdpi.comrsc.org The dianion of chloranilic acid, chloranilate (ca²⁻), can coordinate to metal ions in various modes, including as a bidentate chelating ligand or a tetradentate bridging ligand. acs.org This versatility in coordination allows for the construction of diverse and complex architectures. mdpi.com

The nature of the organic ligand is a critical factor that directly influences the resulting structure, topology, and properties of the synthesized coordination polymer. researchgate.net Anilate-based linkers are particularly interesting due to their electronic properties and their capacity to mediate magnetic interactions between metal centers. mdpi.com The presence of electron-withdrawing chloro substituents in chloranilic acid can also influence the electronic structure of the resulting coordination compound. wikipedia.org

Significance of Lanthanum(III) in Coordination Chemistry and Materials Science

Lanthanum (La), the first element of the lanthanide series, possesses unique characteristics that make it a significant component in coordination chemistry and materials science. vedantu.commdpi.com As a trivalent ion (La³⁺), it exhibits a large ionic radius and a flexible coordination number, which can range from six to twelve, though it commonly forms complexes with coordination numbers of eight or nine. nih.gov This flexibility in coordination geometry makes the prediction and design of lanthanum-based coordination polymer architectures a challenging yet rewarding endeavor. mdpi.com

Lanthanide ions, including lanthanum, are known for their potential applications in areas such as luminescence, magnetism, and catalysis. mdpi.comresearchgate.netrsc.org While La³⁺ itself is not luminescent in the same way as other lanthanides like Europium(III) or Terbium(III), its presence can influence the properties of the resulting material. Furthermore, lanthanum-containing compounds have been investigated for their catalytic activity and thermal stability. researchgate.netresearchgate.net The unique electronic and coordination properties of La(III) make it a valuable building block for the creation of novel functional materials.

Historical Context of Chloranilic Acid Complexes

The study of metal complexes with chloranilic acid has a history rooted in analytical chemistry, where its color-forming reactions were utilized for the spectrophotometric determination of various metals. nih.govnih.gov Chloranilic acid is known to form coordination complexes with a wide range of metal ions, often linking pairs of metal ions through its dianionic form. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2LaO4 B8180250 Chloranilic acid lanthanum salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O4.La/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDTUKBVTAYUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[La]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2LaO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32607-23-1
Record name Lanthanum chloranilate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris[2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone], dilanthanum salt
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Synthetic Methodologies for Chloranilic Acid Lanthanum Salt

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents the most common route for the preparation of lanthanum chloranilate complexes, offering a range of techniques that allow for the controlled formation of crystalline products. These methods involve the reaction of a soluble lanthanum salt with chloranilic acid or its corresponding salt in a suitable solvent system.

Direct Precipitation Methods

Direct precipitation is a straightforward and widely used technique for the synthesis of insoluble coordination compounds. This method involves combining solutions of the metal salt and the ligand, leading to the spontaneous formation of a precipitate. The lanthanum chloranilate complex has been successfully synthesized using this approach. nih.gov

The general principle of this method relies on the reaction between a soluble lanthanum salt, typically lanthanum(III) nitrate (B79036) or chloride, and a solution of chloranilic acid or its deprotonated form. wikipedia.org The choice of solvent and the control of pH are critical factors that influence the precipitation process. For instance, the pH of the solution can affect the deprotonation of the carboxylic acid groups on the ligand, which is crucial for coordination to the lanthanum ion. mocedes.orgepj-conferences.orgresearchgate.netresearchpublish.comcenaprot.mxchapman.educhapman.edu Inadequate pH control can lead to the precipitation of lanthanum hydroxide (B78521), an undesired byproduct.

The process typically involves dissolving lanthanum nitrate hexahydrate in a suitable solvent and adding it to a solution containing chloranilic acid. The resulting precipitate can then be collected by filtration, washed to remove any unreacted starting materials and byproducts, and subsequently dried. Characterization techniques such as Infrared (IR) spectroscopy and elemental (CHN) analysis are employed to confirm the formation and composition of the lanthanum chloranilate complex. nih.gov

Solvothermal Synthesis Techniques

Solvothermal synthesis is a powerful method for producing crystalline coordination polymers with well-defined structures. This technique involves conducting the synthesis in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals.

A series of early lanthanide chloranilate frameworks, including a lanthanum-based compound with the formula (Et₄N)[La(can)₂(H₂O)], have been successfully synthesized using solvothermal methods. researchgate.net In a typical procedure, a lanthanum(III) salt, chloranilic acid, and a templating agent or counterion, such as tetraethylammonium (B1195904) chloride, are dissolved in a mixture of solvents like N,N-dimethylformamide (DMF) and water. chemrxiv.orgmdpi.com The mixture is then heated in a sealed container for a specific duration, followed by slow cooling to room temperature to allow for crystal formation. tci-thaijo.orgtci-thaijo.orgsemanticscholar.orgnih.govnih.gov

The choice of solvent, temperature, and reaction time are crucial parameters that influence the final product's topology and dimensionality. tci-thaijo.org For example, the use of a mixed solvent system can affect the solubility of the reactants and the coordination environment of the lanthanum ion. tci-thaijo.org

Table 1: Solvothermal Synthesis Conditions for a Lanthanum Chloranilate Framework researchgate.net
ParameterCondition
Lanthanum SourceLa(NO₃)₃·6H₂O
LigandChloranilic Acid (H₂can)
Counterion/TemplateTetraethylammonium Chloride ([N(C₂H₅)₄]Cl)
Solvent SystemN,N-Dimethylformamide (DMF) and H₂O
Temperature130 °C
Reaction Time16 hours
Product Formula(Et₄N)[La(can)₂(H₂O)]
Crystal SystemTetragonal
Space GroupI4/m
Coordination Number9

In Situ Ligand Generation Strategies

In situ ligand generation is an advanced synthetic strategy where the ligand is formed or modified under the reaction conditions, often templated by the metal ion. This approach can lead to the formation of novel and complex coordination architectures that may not be accessible through direct reaction of pre-formed ligands.

While specific examples of in situ ligand generation for the synthesis of lanthanum chloranilate are not widely reported, the principles of this methodology can be applied. For instance, in some hydrothermal syntheses of coordination polymers, the ligand can undergo transformations such as hydrolysis or decarboxylation, leading to the incorporation of a modified ligand into the final structure. researchgate.net In other systems, complex ligands have been formed in situ through reactions like copper-catalyzed azide-alkyne cycloadditions in the presence of the metal ion. unimi.it It is conceivable that similar strategies could be developed where a precursor to chloranilic acid is used, which then transforms into the desired ligand during the solvothermal or hydrothermal reaction with the lanthanum salt.

Molten Salt Techniques for Related Lanthanum Compounds

Molten salt synthesis is a high-temperature method that utilizes a low-melting point salt or a eutectic mixture of salts as the reaction medium. This technique offers several advantages, including enhanced reaction rates and the ability to produce crystalline, homogeneous products. While not commonly reported for lanthanide-organic coordination polymers, molten salt synthesis has been effectively employed for the preparation of various inorganic lanthanum-containing compounds, such as oxides and halides. rsc.orgosti.gov

The process typically involves mixing the precursor materials with a salt flux and heating the mixture above the melting point of the salt. The molten salt acts as a solvent, facilitating the interaction of the reactants. A "dissolution-precipitation" mechanism is often invoked, where the precursors dissolve in the molten salt and then precipitate as the desired product. The choice of the salt flux is critical and can influence the properties of the final material. For instance, the polarizing power of the cations in the molten salt can affect the redox chemistry of lanthanide ions. rsc.orgosti.gov

Table 2: Examples of Molten Salt Synthesis for Related Lanthanum Compounds
Target CompoundPrecursorsMolten Salt FluxTemperatureReference
Lanthanum Hafnate (La₂Hf₂O₇)La(OH)₃·HfO(OH)₂·nH₂OKNO₃, NaNO₃Not specified rsc.org
Lanthanum Zirconate (La₂Zr₂O₇)Zirconium oxide, Lanthanum oxideNaCl, KCl, NaF1100-1200 °C rsc.org
Anhydrous Lanthanum Chloride (LaCl₃)Lanthanum Carbonate, HClNot applicable (stepwise dehydration)Up to 250 °C unimi.it

Optimization of Reaction Conditions for Targeted Architectures

The final structure and properties of lanthanide coordination polymers, including lanthanum chloranilate, are highly dependent on the reaction conditions. The optimization of these parameters is crucial for targeting specific network topologies and dimensionalities. nih.gov

Key factors that can be tuned include the metal-to-ligand ratio, the nature of the solvent, the reaction temperature, and the presence of modulating agents or counterions. chemrxiv.orgnih.gov For example, altering the molar ratio of the reactants can lead to the formation of different structural phases. The solvent system not only affects the solubility of the components but can also coordinate to the metal center, thereby influencing the final structure.

The lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number—also plays a significant role. In the case of lanthanide chloranilate frameworks, the use of smaller lanthanide ions (e.g., Sm³⁺ and Eu³⁺) can result in a different coordination environment and crystal structure compared to the larger La³⁺ ion. researchgate.net Specifically, the smaller ions may yield an eight-coordinate complex without a coordinated water molecule, in contrast to the nine-coordinate aqua complex formed with lanthanum. researchgate.net This highlights how the choice of the lanthanide ion itself is a critical parameter for structural control. Computational modeling is also emerging as a tool for the rational design and prediction of optimal synthetic conditions for achieving desired framework properties. nih.gov

Structural Elucidation and Coordination Behavior

Single Crystal X-ray Diffraction Analysis of Lanthanum Chloranilate Complexes

While comprehensive single-crystal X-ray diffraction data for lanthanum chloranilate is not as abundant as for some transition metal complexes, analysis of related lanthanide compounds and spectroscopic data provides significant insights into its structural characteristics. These complexes are often prepared as polycrystalline powders, which can make growing suitable single crystals for diffraction studies challenging hirosaki-u.ac.jp.

The Lanthanum(III) ion (La³⁺) is known for its large ionic radius, which allows for high coordination numbers, typically ranging from 8 to 12. In complexes with chloranilate and related ligands, the La(III) center exhibits flexible coordination geometries.

Studies on lanthanide coordination polymers show that La(III) can be nine-coordinate, adopting a distorted tricapped trigonal–prismatic geometry nih.gov. This geometry involves the central lanthanum ion being bonded to oxygen atoms from the ligands and any coordinated solvent or water molecules. For instance, in a lanthanum coordination polymer with fumaric acid, each La(III) cation is surrounded by eight oxygen atoms from the organic ligands and one from a water molecule nih.gov. EXAFS (extended X-ray absorption fine structure) studies on lanthanoid(III) chloranilates also indicate high coordination numbers for early lanthanides like Pr(III) and Nd(III), which are close to lanthanum in the series hirosaki-u.ac.jp.

Table 1: Coordination Characteristics of La(III) in Related Complexes
Complex TypeCoordination NumberCoordination GeometryReference
Lanthanum Fumarate (B1241708) Polymer9Distorted Tricapped Trigonal Prism nih.gov
Praseodymium(III) Chloranilate~11.7Not specified hirosaki-u.ac.jp
Neodymium(III) Chloranilate~10.2Not specified hirosaki-u.ac.jp

The chloranilate dianion is a versatile ligand capable of adopting several coordination modes due to its two sets of oxygen donor atoms. rsc.org The specific mode depends on factors like the metal-to-ligand ratio, the presence of other ligands, and the reaction conditions.

Bidentate: The most common mode, where the chloranilate ligand chelates to a single metal center through two adjacent oxygen atoms (one carbonyl and one hydroxyl oxygen). This is observed in many mononuclear metal complexes. nih.gov

Bis-bidentate (Bridging): In this mode, the chloranilate ligand acts as a bridge between two metal centers. Each pair of oxygen atoms chelates to a different metal ion, facilitating the formation of polymeric structures. rsc.org This is a key mode for building coordination polymers.

Other Bridging Modes: A novel coordination mode has been observed in some metal complexes where the chloranilate ligand is bidentate to one metal center and also forms a monodentate bridge to a symmetry-related metal ion through one of its carboxylate-type oxygens. nih.gov This leads to the formation of polymeric ribbons.

In lanthanide anilate coordination polymers, the chloranilate ligand is instrumental in forming extended networks, suggesting that bridging coordination modes, particularly the bis-bidentate mode, are prevalent. researchgate.net

Lanthanum chloranilate is typically synthesized as a hydrated salt, with one common form being a decahydrate (B1171855), La₂(C₆Cl₂O₄)₃·10H₂O. americanelements.com Water molecules play a crucial role in the structure, either by directly coordinating to the La(III) center or by occupying lattice sites and participating in hydrogen bonding networks.

EXAFS studies have shown that in hydrated lanthanoid(III) chloranilates, a number of water molecules are directly coordinated to the central metal ion. hirosaki-u.ac.jp The number of coordinated water molecules can vary and their removal through dehydration leads to a decrease in the coordination number and a shortening of the metal-oxygen bond distance. hirosaki-u.ac.jp In a related lanthanum fumarate coordination polymer, a water molecule is directly part of the nine-coordinate environment of the La(III) ion. nih.gov

Polymorphism and Structural Variation in Lanthanum Chloranilate Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in coordination compounds, including those of lanthanides. researchgate.net While specific studies detailing distinct polymorphic forms of lanthanum chloranilate are not widely reported, structural variations are observed in the broader class of lanthanide anilate systems.

For example, the topology of lanthanoid anilate coordination polymers can change depending on the specific lanthanide ion used. A 3D diamondoid network is formed with La(III), while 2D square grid networks are obtained with the smaller Eu(III) and Dy(III) ions under similar conditions. researchgate.net This demonstrates how the ionic radius of the lanthanide can direct the final structure, a factor that can also lead to polymorphism under different synthetic conditions (e.g., temperature, solvent).

Formation of Polymeric Architectures

The ability of the chloranilate ligand to bridge metal centers is fundamental to the formation of coordination polymers. These extended structures can have one-, two-, or three-dimensional architectures.

The formation of one-dimensional (1D) chains is a common structural motif for lanthanum chloranilate and related systems. These chains are typically formed when chloranilate ligands in a bis-bidentate mode link La(III) centers. In such architectures, the repeating unit consists of a lanthanum ion (often coordinated to water or other solvent molecules) and a bridging chloranilate ligand.

In related systems, such as copper complexes with chloranilate, the formation of 1D "zig-zag" chains or "ladder-like" chains has been observed, driven by the bridging nature of the ligand. rsc.org Similarly, in a lanthanum fumarate complex, La(III) ions are linked into infinite one-dimensional chains by the organic ligands, which then form a larger 3D framework. nih.gov The propensity of lanthanides to form 1D coordination polymers with various organic linkers is well-documented. researchgate.netdoi.org

Two-Dimensional (2D) Coordination Polymers (e.g., (4,4)-nets)

A significant aspect of the coordination chemistry of lanthanum chloranilate is the formation of two-dimensional (2D) coordination polymers. A series of early lanthanide chloranilate frameworks, including that of lanthanum(III), have been synthesized and structurally characterized to form a (4,4)-net, also known as a square grid topology. researchgate.net

These frameworks are typically synthesized in the presence of a templating cation, such as tetraethylammonium (B1195904) (Et₄N⁺). For the larger early lanthanides like lanthanum, a specific structure type is observed with the formula (Et₄N)[La(can)₂(H₂O)], where H₂can represents chloranilic acid. researchgate.net In this structure, the lanthanum ion is nine-coordinate, bonding to four chloranilate ligands and one water molecule. researchgate.net The chloranilate ligands act as linkers, connecting the lanthanum centers to form anionic square-grid sheets. researchgate.net These sheets are interleaved with layers of the Et₄N⁺ counter-cations. researchgate.net The presence of the coordinated water molecule is a key feature of this structural type. researchgate.net A single-crystal-to-single-crystal transformation can occur upon the removal of this coordinated water ligand. researchgate.net

Compound Formula Crystal System Space Group Coordination Number Topology
Lanthanum Chloranilate Framework(Et₄N)[La(can)₂(H₂O)]TetragonalI4/m9(4,4)-net (sql)

Table 1: Structural data for a two-dimensional lanthanum chloranilate coordination polymer. researchgate.net

Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)

The assembly of lanthanum and chloranilate can also extend into three-dimensional (3D) metal-organic frameworks (MOFs). The formation of these 3D structures is often influenced by the choice of templating cation and reaction conditions. For instance, the use of the tetraphenylphosphonium (B101447) (PPh₄⁺) countercation with La(III) and chloranilate or fluoranilate ligands has been shown to direct the formation of a 3D diamondoid (dia) network. researchgate.net This demonstrates that by varying the templating agent, the dimensionality of the resulting lanthanide anilate coordination polymer can be controlled. researchgate.net

While specific details on a wide range of 3D MOFs based solely on lanthanum and chloranilic acid are not extensively documented in the provided results, the broader field of lanthanide MOFs is well-established. researchgate.netfilinchuk.com Lanthanide ions are known to form robust 3D frameworks with various organic linkers, often exhibiting high coordination numbers and diverse coordination geometries. researchgate.net These frameworks can feature channels and pores, making them of interest for applications in gas storage and separation. researchgate.net The synthesis of lanthanum-based MOFs with other ligands, such as 1,4-benzenedicarboxylic acid, has been reported to yield crystalline and thermally stable materials. nih.gov

Topological Analysis of Coordination Networks (e.g., (10,3)-a, xah or 4,6T187)

The topological analysis of coordination networks provides a powerful tool for classifying and understanding their complex architectures. For lanthanoid anilate coordination polymers, various topologies have been identified, including noq , xah , and chiral 3D (10,3)-a networks. researchgate.net The specific topology that is adopted is dependent on several factors, including the identity of the lanthanide ion and the presence of cationic templates. researchgate.net

While these topologies are known within the broader family of lanthanoid anilates, specific examples and detailed structural parameters for lanthanum chloranilate exhibiting the (10,3)-a , xah , or 4,6T187 topologies are not provided in the search results. The formation of a (10,3)-a net, for example, has been reported for coordination polymers of other metals with different ligands. researchgate.net The prediction and control of the final network architecture in lanthanide coordination chemistry remain challenging due to the high and flexible coordination numbers of lanthanide ions. filinchuk.com

Studies of Interpenetrating Frameworks

Interpenetration is a common phenomenon in the crystal engineering of MOFs, where two or more independent networks are entangled without being covalently bonded. This can have a significant impact on the porosity and properties of the material. However, based on the provided search results, there are no specific studies or examples of interpenetrating frameworks involving the chloranilic acid lanthanum salt. The general literature on lanthanide coordination polymers does contain examples of interpenetration, such as a twofold parallel interpenetration observed in a 3D framework based on dysprosium sulfate (B86663) secondary building units. Still, this is not directly related to the lanthanum chloranilate system.

Supramolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks

Hydrogen bonding is a key directional interaction in the crystal structures of chloranilate-containing compounds, particularly when water molecules or other protic species are present. The compound "Lanthanum(III) Chloranilate Decahydrate" (C₁₈Cl₆La₂O₁₂·10H₂O) implies the presence of a significant number of water molecules in the crystal lattice. americanelements.com These water molecules, along with the hydroxyl groups of the chloranilate anion, can act as both hydrogen bond donors and acceptors.

While a detailed crystal structure analysis of lanthanum chloranilate decahydrate is not available in the search results, studies on related systems highlight the importance of hydrogen bonding. For instance, in other chloranilate-based frameworks, water molecules and the chloranilate anion can form extensive two-dimensional layered arrangements through hydrogen bonding. materialsproject.org In lanthanide complexes with other ligands, hydrogen bonds have been shown to link discrete complex units into three-dimensional networks. unimi.it It is therefore highly probable that an extensive hydrogen-bonding network involving the coordinated and lattice water molecules, as well as the oxygen and chlorine atoms of the chloranilate ligand, is a defining feature of the crystal structure of hydrated lanthanum chloranilate.

Halogen-Bonding and π-π Stacking Interactions

In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice of lanthanum chloranilate.

π-π Stacking: The chloranilate ligand possesses a quinoid ring system, which is capable of engaging in π-π stacking interactions. These interactions are common in the crystal structures of chloranilic acid and its salts. rsc.org The stacking can occur between parallel chloranilate rings, influencing the packing of the coordination polymers. In some lanthanide complexes with other aromatic ligands, weak π-π stacking interactions have been observed to contribute to the stabilization of the 3D network. unimi.it The presence of aromatic rings in the chloranilate ligand suggests that such interactions are likely to play a role in the crystal packing of its lanthanum salt.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atoms on the chloranilate ring are potential halogen bond donors. While not as commonly discussed as hydrogen bonding, halogen bonding can be a significant structure-directing force. Studies on other halogenated organic molecules have shown the importance of these interactions in crystal packing. nih.gov Given the presence of multiple chlorine substituents on the chloranilate ligand, the potential for halogen bonding to influence the supramolecular architecture of lanthanum chloranilate should be considered, although specific examples are not provided in the search results.

Spectroscopic Characterization of Chloranilic Acid Lanthanum Salt

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding framework of metal complexes. The synthesis of lanthanum chloranilate has been confirmed through techniques including IR spectroscopy. nih.gov Analysis of the vibrational modes provides direct evidence of the coordination between the lanthanum ion and the oxygen atoms of the chloranilate ligand.

The infrared spectrum of chloranilic acid lanthanum salt displays characteristic bands that can be assigned to specific vibrations within the molecule. The interaction between the lanthanum ion (La³⁺) and the chloranilate anion leads to notable shifts in the vibrational frequencies of the ligand's functional groups compared to the free acid.

Key ligand-specific vibrations include those of the C=O, C=C, and C-O groups. In free chloranilic acid, the C=O stretching vibration appears at a higher frequency than in the lanthanum salt. Upon deprotonation and coordination, the C=O and C-O bonds of the quinoid ring gain more single and double bond character, respectively, leading to a decrease in the C=O frequency and an increase in the C-O frequency. This shift is a hallmark of chelation by the metal ion.

Furthermore, the appearance of new vibrational bands at lower frequencies is indicative of the formation of Lanthanum-Oxygen (La-O) bonds. While the precise position can vary, La-O stretching vibrations are typically observed in the lower frequency region of the infrared spectrum. For comparison, in lanthanum hydroxide (B78521) systems, La-O stretching vibrations have been assigned to bands in the region of 670-1459 cm⁻¹. researchgate.net In aqueous lanthanum chloride solutions, La–Cl vibrational bands have been identified around 221-234 cm⁻¹ using Raman spectroscopy, providing a reference for the expected region of metal-ligand vibrations. researchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance in Lanthanum Chloranilate
O-H Stretch (of free acid)~3200Absence or significant weakening indicates deprotonation.
C=O Stretch~1630-1670Shifts to lower frequency upon coordination to La³⁺.
C=C/C-O Stretch~1400-1550Complex bands sensitive to deprotonation and coordination.
La-O Stretch~600-900Direct evidence of coordination between Lanthanum and the chloranilate ligand. researchgate.net

The formation of the this compound is fundamentally a proton transfer event, where the acidic protons of the two hydroxyl groups on chloranilic acid are transferred, resulting in the dianionic chloranilate ligand. This process is clearly observable in the infrared spectrum. The broad O-H stretching band characteristic of the carboxylic acid in free chloranilic acid disappears upon formation of the lanthanum salt, confirming deprotonation.

The interaction between the chloranilate anion and the La³⁺ ion also has a significant charge transfer component. This charge transfer from the oxygen atoms of the ligand to the metal center alters the electron distribution within the quinoid ring. These changes are reflected in the vibrational spectra. For instance, studies on charge-transfer complexes between chloranilic acid and other molecules, such as procainamide (B1213733), have demonstrated that complex formation can be confirmed by shifts in the IR spectra, indicating a charge transfer interaction. mdpi.com In the case of lanthanum chloranilate, the donation of electron density to the La³⁺ ion strengthens the La-O bond and concurrently modifies the bond orders within the aromatic ring, causing shifts in the associated C=C and C=O/C-O stretching frequencies.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the chloranilate ligand, as the La³⁺ ion, with its [Xe] noble gas electron configuration, does not have f-f or d-d transitions in the UV-Vis range. wikipedia.orgperiodictable.one

The UV-Visible spectrum of chloranilic acid is known to be sensitive to its environment and interactions. It readily forms charge-transfer (CT) complexes with electron donors, which are characterized by the appearance of new, often broad, absorption bands at longer wavelengths. nih.govresearchgate.netmdpi.com In the case of lanthanum chloranilate, the interaction between the electron-rich chloranilate anion (donor) and the Lewis acidic La³⁺ cation (acceptor) gives rise to ligand-to-metal charge transfer (LMCT) transitions. libretexts.orglibretexts.org

These LMCT bands are responsible for the color of the complex. The transition involves the excitation of an electron from a high-lying molecular orbital primarily located on the chloranilate ligand to a low-lying empty orbital of the lanthanum ion. libretexts.org Studies on other chloranilic acid CT complexes have shown the formation of new broad absorption bands; for example, a complex with lorlatinib (B560019) displayed a new band with a maximum at 530 nm. mdpi.com A similar phenomenon is expected for the lanthanum salt, where the position of the LMCT band provides information about the energy gap between the ligand and metal orbitals. The covalent character of the La-O bond can also be inferred, as a greater degree of covalency often leads to a red-shift (lower energy) of the absorption bands. ripublication.com

Transition TypeTypical Wavelength Range (nm)Description
π → π* (Ligand Internal)< 450Electronic transitions within the chloranilate ligand's aromatic system.
Ligand-to-Metal Charge Transfer (LMCT)> 450Transition of an electron from a ligand-based orbital to an empty metal orbital, responsible for the complex's color. mdpi.comlibretexts.org

The electronic structure of the lanthanum(III) ion is characterized by a [Xe]5d⁰6s⁰ configuration, having lost its three valence electrons. wikipedia.org Its 4f orbitals are empty. Consequently, the electronic transitions observed in the UV-Visible spectrum of lanthanum chloranilate are not metal-centered. The observed bands are either internal π → π* transitions within the chloranilate ligand or, more significantly, LMCT transitions.

The energy of the LMCT band is directly related to the difference in energy between the highest occupied molecular orbital (HOMO) of the chloranilate ligand and the lowest unoccupied molecular orbital (LUMO) of the complex, which will have significant lanthanum character. The La³⁺ ion, despite having a +3 charge, has relatively low-lying vacant 5d and 6s orbitals that can accept electron density from the ligand. The interaction between the filled oxygen p-orbitals of the chloranilate and the empty orbitals of lanthanum forms the basis for the LMCT process. The energy of this transition is sensitive to factors that influence the orbital energies, such as the coordination geometry and the effective nuclear charge of the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of specific nuclei. For this compound, one could theoretically employ ¹H, ¹³C, and ¹³⁹La NMR. However, La³⁺ is a diamagnetic ion, meaning it does not cause the large paramagnetic shifts and extreme line broadening often seen with other lanthanides, making high-resolution NMR of the ligand feasible. wikipedia.org

Analysis of the ¹H and ¹³C NMR spectra would show the changes in the chemical environment of the chloranilate ligand upon coordination. Due to the symmetry of the chloranilate anion, a simple spectrum is expected. The deprotonation of the hydroxyl groups would cause the disappearance of the acidic proton signal in the ¹H NMR spectrum. The ¹³C NMR signals for the carbon atoms, particularly those bonded to oxygen, would shift upon coordination to lanthanum, reflecting the changes in electron density distribution. For comparison, in the charge-transfer complex of procainamide and chloranilic acid, the aromatic proton signals of procainamide showed slight downfield shifts, confirming the interaction. mdpi.com

¹³⁹La NMR spectroscopy is a specialized technique that directly probes the lanthanum nucleus. huji.ac.il Lanthanum-139 is a quadrupolar nucleus, which generally results in broad signals. huji.ac.il The chemical shift of ¹³⁹La is highly sensitive to its coordination number and the nature of the coordinating ligands. acs.org Therefore, the ¹³⁹La NMR spectrum of this compound could provide direct evidence of the coordination environment around the metal center, complementing the data from vibrational and electronic spectroscopies.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for spin-active impurities or radicals)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound, EPR spectroscopy would not be directly applicable for the study of the La(III) ion itself. The La(III) ion has an electron configuration of [Xe], meaning it has no unpaired electrons and is therefore diamagnetic. researchgate.netnih.gov Consequently, it does not exhibit an EPR signal.

However, EPR spectroscopy could be a valuable tool for characterizing the this compound complex under specific circumstances:

Detection of Paramagnetic Impurities: The technique is highly sensitive to paramagnetic metal ions, which might be present as impurities from the synthesis process. For instance, ions like Gd(III) or Eu(II), which have long electron spin relaxation times, are EPR-active even at room temperature and could be detected if present. researchgate.netnih.gov

Identification of Organic Radicals: The chloranilate ligand itself could potentially form radical species under certain conditions, such as through redox reactions or upon irradiation. These organic radicals, possessing an unpaired electron, would be readily detectable by EPR, providing insight into degradation pathways or photochemical reactivity.

Characterization of Paramagnetic Lanthanum Species: While La(III) is EPR-silent, other oxidation states of lanthanum, such as the paramagnetic La(II), can be characterized by EPR spectroscopy. rsc.org Should the synthesis of the this compound involve intermediates with different oxidation states of lanthanum, EPR could be employed to identify and study these transient species. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information on the coordination of the chloranilate ligand to the lanthanum ion.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

In the XPS spectrum of this compound, the primary regions of interest would be the La 3d, O 1s, C 1s, and Cl 2p levels. researchgate.netresearchgate.net

Lanthanum (La 3d): The La 3d region typically shows a complex spectrum with well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). thermofisher.com Each of these components is further split by multiplet splitting, resulting in a four-peak envelope for a single chemical state of lanthanum. thermofisher.com The binding energies of these peaks are sensitive to the coordination environment and the nature of the La-O bond. For lanthanum oxides and hydroxides, the La 3d₅/₂ peak appears in the range of 834-838 eV. researchgate.netrsc.org

Oxygen (O 1s): The O 1s spectrum provides insight into the different oxygen environments. In the chloranilate ligand, there are two types of oxygen atoms: those in the C=O groups and those in the C-O-La bonds formed upon complexation. This would be expected to result in multiple peaks in the O 1s region. A peak corresponding to the La-O bond is expected at a lower binding energy (around 529-531 eV) compared to the C=O group (around 531-533 eV). researchgate.net

Chlorine (Cl 2p): The Cl 2p spectrum would be indicative of the C-Cl bonds in the chloranilate ring. Upon complexation and potential changes in the electronic structure of the ring, a shift in the Cl 2p binding energy compared to free chloranilic acid would be anticipated. For chloranilic acid, the Cl 2p peaks are observed around 200-202 eV. researchgate.net

Carbon (C 1s): The C 1s spectrum would show contributions from the carbon atoms in the quinone ring of the chloranilate ligand. Different chemical environments, such as C-C, C-Cl, and C-O, would lead to a broad or multi-component C 1s peak.

The table below presents a hypothetical but representative XPS data set for this compound, based on typical values for related compounds.

ElementOrbitalBinding Energy (eV)Possible Assignment
La3d₅/₂~835.5La-O bond
La3d₃/₂~852.3La-O bond
O1s~530.5La-O
O1s~532.1C=O
Cl2p₃/₂~200.8C-Cl
Cl2p₁/₂~202.4C-Cl
C1s~284.8C-C, C-Cl
C1s~287.9C=O

Table 1. Representative XPS Binding Energies for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of metal complexes, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of chloranilic acid and its metal salts.

DFT calculations are employed to predict the most stable geometric arrangement of atoms in the chloranilic acid lanthanum complex. scispace.comnih.gov This process, known as geometry optimization, helps in determining key structural parameters such as bond lengths and bond angles. bhu.ac.in For the chloranilate ligand, DFT can accurately model its interaction with the lanthanum ion.

The chloranilate dianion typically coordinates with metal ions in one of two primary modes: as a terminal bidentate ligand or as a bridging (bis)bidentate ligand that links multiple metal centers. researchgate.net In the context of a lanthanum salt, DFT optimization would predict the preferred coordination geometry and the resulting bond distances between the lanthanum ion and the oxygen atoms of the chloranilate ligand. These theoretical predictions can be compared with experimental data from X-ray crystallography to validate the computational model. Studies on related chloranilate salts show a distinct π-electron delocalization within the anion ring, which is reflected in the bond lengths. rsc.org

Table 1: Typical Experimental Bond Lengths in Chloranilate Dianions from Crystallographic Data

Bond Type Typical Length (Å) Description
C-C (single) ~1.55 Å Reflects a bond with less double-bond character. researchgate.net
C-C (delocalized) Varies Intermediate between single and double bond lengths, indicating electron delocalization. rsc.org

This table presents typical values observed in chloranilate salts; specific values for the lanthanum salt would require a dedicated computational or experimental study.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. scispace.com

DFT calculations are used to determine the energies and spatial distributions of these orbitals for the chloranilic acid lanthanum complex. researchgate.net

HOMO: In the chloranilate dianion, the HOMO is typically localized on the electron-rich oxygen atoms and the π-system of the quinoid ring.

LUMO: The LUMO is often associated with the metal center (the lanthanum ion) or the π* anti-bonding orbitals of the chloranilate ligand. libretexts.org

An interaction between the ligand's HOMO and the metal's LUMO is characteristic of the coordination bond. libretexts.org The analysis of these orbitals provides insight into the charge transfer possibilities within the complex. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the chloranilic acid lanthanum salt. These parameters, rooted in conceptual DFT, help predict the reactivity of the complex. bhu.ac.in

Table 2: Key Reactivity Parameters Derived from DFT

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. scispace.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron configuration.

These parameters are routinely calculated in DFT studies to compare the reactivity of different related compounds. bhu.ac.inresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For the this compound, TD-DFT calculations can predict the wavelengths of maximum absorption and the nature of the corresponding electronic transitions. researchgate.net

These transitions may include:

Intra-ligand (IL) transitions: Occurring within the π-system of the chloranilate ligand (π → π* transitions).

Ligand-to-Metal Charge Transfer (LMCT) transitions: Involving the transfer of an electron from the chloranilate ligand (HOMO) to the lanthanum ion (LUMO).

By correlating the calculated spectrum with experimental data, TD-DFT allows for a detailed assignment of the observed absorption bands, providing a deeper understanding of the electronic structure. researchgate.net

X-ray Charge Density Studies for Electron Delocalization Analysis

X-ray charge density analysis is a powerful experimental technique complemented by theoretical calculations to map the distribution of electron density within a crystal. This method provides direct evidence of chemical bonding and electron delocalization. researchgate.net

For chloranilic acid and its salts, these studies reveal the precise nature of the π-electron delocalization within the quinoid ring. The analysis focuses on the electron density at the bond critical points (BCPs) between atoms. A higher electron density at a BCP indicates a stronger covalent character and higher bond order. researchgate.net Studies on various chloranilate species have shown that the degree of delocalization is malleable and depends significantly on whether the molecule is neutral, a monoanion, a dianion, or coordinated to a metal. scispace.com In the chloranilate dianion, the electron density is spread across the C-C and C-O bonds, confirming a delocalized π-system rather than a structure with distinct single and double bonds. researchgate.netscispace.com

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. researchgate.net

Thermal Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For chloranilic acid lanthanum(III) salt decahydrate (B1171855), a TGA scan would reveal a multi-stage decomposition profile.

The first significant mass loss event would correspond to the removal of the ten molecules of water of hydration. This dehydration process often occurs in several overlapping steps, as seen in other hydrated lanthanum salts like lanthanum carbonate octahydrate and lanthanum chloride heptahydrate. sphinxsai.comurfu.ru Following dehydration, further heating would induce the decomposition of the anhydrous lanthanum chloranilate salt. This stage involves the breakdown of the organic chloranilate ligand. The final decomposition product at high temperatures, typically in an air or oxygen atmosphere, is expected to be the thermodynamically stable lanthanum oxide (La₂O₃), a common endpoint for the thermal decomposition of lanthanum salts. researchgate.netresearchgate.net The entire process can be generalized by the following reaction scheme:

La₂(C₆Cl₂O₄)₃·10H₂O(s) → La₂(C₆Cl₂O₄)₃(s) + 10H₂O(g) La₂(C₆Cl₂O₄)₃(s) → Intermediate Products (e.g., oxychlorides, oxycarbonates) → La₂O₃(s) + Gaseous byproducts (e.g., CO₂, CO, HCl, Cl₂)

The precise temperature ranges and the nature of the intermediates would depend on experimental conditions such as the heating rate and the composition of the purge gas. sphinxsai.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events by measuring the temperature difference or heat flow difference between a sample and a reference as a function of temperature. These analyses provide information on processes such as melting, crystallization, phase transitions, and chemical reactions, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

For chloranilic acid lanthanum(III) salt, DSC and DTA curves would complement the TGA data by showing the energetic nature of each decomposition step.

The initial mass loss observed in TGA is associated with endothermic peaks in the DTA/DSC curves, corresponding to the energy required to remove the water of hydration. urfu.ru The total process involves the loss of ten water molecules. The theoretical mass loss for this step can be calculated from the molecular weight of C₁₈Cl₆La₂O₁₂·10H₂O (1084.85 g/mol ).

The dehydration of hydrated metal salts is rarely a single-step event. Instead, water molecules with different binding energies are lost at different temperatures, which would be reflected as multiple, often overlapping, endothermic peaks in a DSC or DTA trace. urfu.ru The enthalpy of dehydration (ΔH), which is the total energy absorbed during this process, could be quantified by integrating the area under these DSC peaks.

Theoretical Dehydration Data for Chloranilic Acid Lanthanum(III) Salt Decahydrate

Following dehydration, the DTA/DSC profile would show further thermal events corresponding to the decomposition of the anhydrous salt. These are typically complex, involving a series of solid-state reactions. The decomposition of the chloranilate ligand is expected to be a highly energetic, likely exothermic, process due to the combustion of the organic material, especially in an oxidizing atmosphere.

Inert atmosphere studies on other lanthanum carboxylates have shown that decomposition can lead to the formation of lanthanum dioxycarbonate (La₂O₂CO₃) as a stable intermediate before the final conversion to lanthanum oxide. netzsch.com For a chlorine-containing ligand like chloranilate, it is also plausible that lanthanum oxychloride (LaOCl) could form as an intermediate, a phenomenon observed in the thermal decomposition of lanthanum chloride hydrates. urfu.ru These transformations would be represented by distinct endothermic or exothermic peaks in the DTA/DSC curves, occurring concurrently with mass loss steps in the TGA.

Assessment of Thermal Stability and Factors Influencing Decomposition

The thermal stability of chloranilic acid lanthanum salt is determined by the temperature at which it begins to decompose. Based on TGA data, this is typically defined as the onset temperature of the first major decomposition step after dehydration. The stability is primarily influenced by the strength of the coordinative bonds between the lanthanum(III) ions and the oxygen atoms of the chloranilate ligand.

Several factors influence the decomposition process:

Atmosphere: The presence of oxygen will facilitate oxidative decomposition of the organic ligand, often at lower temperatures and with a more exothermic profile, leading directly to the oxide. In an inert atmosphere (like nitrogen or argon), the decomposition pathway may be different, potentially involving the formation of carbonate or oxychloride intermediates and carbonaceous residues. sphinxsai.com

Heating Rate: Higher heating rates tend to shift the decomposition temperatures to higher values and can decrease the resolution between successive thermal events. urfu.ru

Crystallinity and Particle Size: The physical properties of the sample, such as its crystal structure and particle size, can also affect its thermal behavior due to variations in heat and mass transfer.

Table of Compounds Mentioned

Advanced Materials Science Applications

Catalysis and Catalytic Precursors

While specific research on the catalytic applications of chloranilic acid lanthanum salt is not extensively documented, the known properties of lanthanum compounds and related metal-organic frameworks (MOFs) provide a basis for discussing its potential in this arena.

Lanthanide compounds, in general, are recognized for their catalytic activity, which stems from the Lewis acidic nature of the lanthanide ions. rsc.orgresearchgate.netacs.org This property allows them to act as effective catalysts in a variety of organic reactions. researchgate.net Lanthanide-based metal-organic frameworks (Ln-MOFs) and coordination polymers have emerged as promising heterogeneous catalysts due to their high surface area, tunable structures, and thermal stability. rsc.orgrsc.org These materials have shown efficacy in reactions such as the oxidation of olefins and ring-opening reactions. researchgate.netrsc.org

The catalytic potential of these materials often relies on the cooperative effect between the Lewis acidic lanthanide center and the functional organic linkers. acs.org In the context of this compound, the lanthanum(III) ion could serve as the Lewis acid site, while the chloranilate ligand, with its electron-withdrawing chloro and oxygen-donating groups, could modulate the catalytic activity.

However, it is important to note that the presence of chlorine in catalyst precursors can sometimes lead to catalyst poisoning. Studies on nickel catalysts prepared with lanthanum chloride precursors for methane (B114726) reforming have shown that residual chlorine can poison the catalytic system, reducing its activity. scispace.com This suggests that the preparation method and the specific reaction conditions would be crucial in determining the catalytic efficacy of this compound.

Lanthanide oxides have been extensively studied as promoters or supports for catalysts in ammonia (B1221849) synthesis. mdpi.comresearchgate.net Their ability to enhance the basicity of the catalyst surface is crucial for facilitating the dissociation of nitrogen molecules, which is often the rate-limiting step in ammonia synthesis. mdpi.com While there is no direct evidence of this compound being used in ammonia synthesis, the presence of the lanthanum ion suggests a potential, albeit speculative, role as a promoter in such catalytic systems. The synthesis of homoleptic lanthanide ammine complexes in supercritical ammonia further highlights the interaction between lanthanides and ammonia-related species. acs.org

Beyond ammonia synthesis, lanthanum compounds catalyze a range of other chemical transformations, including polymerization and condensation reactions. researchgate.net For instance, lanthanum chloride is an effective catalyst for the Biginelli reaction to produce dihydropyrimidinones. researchgate.net Lanthanide coordination polymers have also been shown to be highly active heterogeneous catalysts for the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. rsc.org

Optoelectronic and Photonic Materials

The unique electronic configurations of lanthanide ions make their complexes, including this compound, interesting candidates for optoelectronic and photonic applications.

Lanthanide ions are known for their characteristic line-like emission spectra and long luminescence lifetimes. acs.org However, their direct excitation is often inefficient due to the forbidden nature of f-f transitions. glpbio.com To overcome this, organic ligands that act as "antennas" are coordinated to the lanthanide ion. These ligands absorb light efficiently and transfer the excitation energy to the metal center, which then luminesces. This process is known as the "antenna effect." glpbio.com

The chloranilate ligand, being a derivative of benzoquinone, possesses chromophoric properties that could allow it to function as an antenna for the lanthanum ion. The efficiency of this energy transfer and the resulting luminescence would depend on the energy levels of the ligand's excited states relative to the emissive level of the lanthanum ion. While lanthanum(III) itself is not luminescent in the visible region, the principles of sensitization are crucial for understanding the behavior of other luminescent lanthanide chloranilate complexes.

Research on various lanthanide coordination polymers has demonstrated their potential as luminescent materials. acs.org The specific emission color and intensity can be tuned by the choice of the lanthanide ion and the organic linker.

The sensitivity of lanthanide luminescence to the coordination environment makes their complexes excellent candidates for the development of luminescent sensors and probes. acs.org The binding of an analyte to the lanthanide center or the organic ligand can alter the luminescence properties, such as intensity, lifetime, or emission wavelength, providing a detectable signal. rutgers.edu

Lanthanide-based coordination polymers have been successfully employed as sensors for various molecules and ions. For example, they have been used to detect formaldehyde (B43269) and hydrogen peroxide. researchgate.net The mechanism of sensing often involves the interaction of the analyte with the lanthanide ion, which can displace coordinated solvent molecules and lead to a change in the luminescence. acs.org

Given that this compound is used in the spectrophotometric determination of anions, it is plausible that its luminescent properties, or those of its derivatives with other lanthanides, could be exploited for developing luminescent probes for these or other analytes. The interaction with anions would likely modulate the energy transfer from the chloranilate ligand to the lanthanide center, resulting in a change in the luminescence signal.

Analytical Chemistry Applications

A significant and well-documented application of this compound is in the field of analytical chemistry, specifically for the spectrophotometric determination of various anions.

A method has been developed for the determination of anions such as fluoride, EDTA, and iodate (B108269) using lanthanum chloranilate. rsc.org The principle of this method is based on the reaction of the target anion with the lanthanum ion in the complex. This reaction liberates an equivalent amount of the colored chloranilate anion into the solution. The intensity of the color of the freed chloranilate anion is then measured spectrophotometrically to determine the concentration of the target anion. rsc.org

The sensitivity of this method is influenced by various experimental conditions, which need to be optimized for maximum accuracy. rsc.org This technique has been successfully applied to the determination of these anions in real-world samples, such as EDTA in detergents and iodate in salt. rsc.org

AnalyteMatrixMethod
FluorideAqueous solutionsSpectrophotometry
EDTADetergentsSpectrophotometry
IodateSaltSpectrophotometry

Reagents for Metal Ion Determination

Chloranilic acid and its salts are effective reagents for the determination of various metal ions. The underlying principle involves the formation of stable, often colored or insoluble, metal chloranilate complexes. While the lanthanum salt of chloranilic acid is most prominently used for anion determination, the reactivity of the chloranilate ion itself is the basis for its use in detecting cations.

The general method relies on the precipitation of an insoluble metal chloranilate. When a solution containing a metal ion is added to a source of chloranilate ions, the resulting precipitation of the metal chloranilate decreases the concentration of the colored chloranilate ion in the solution. This change in color intensity can be measured spectrophotometrically to indirectly determine the concentration of the metal ion. This approach has been applied to the analysis of cations that form highly insoluble chloranilate salts.

Spectrophotometric Methods for Anion Determination (Fluoride, EDTA, Iodate)

A significant application of this compound is in the spectrophotometric determination of certain anions, particularly fluoride, Ethylenediaminetetraacetic acid (EDTA), and iodate. nih.gov A method has been developed based on the reaction between these anions and the lanthanum ion within the chloranilate complex. nih.gov

The determination process involves the displacement of the chloranilate anion from the lanthanum complex by the target anion. The liberated chloranilate anion imparts a measurable color to the solution. The intensity of this color is directly proportional to the amount of released chloranilate, which in turn is equivalent to the concentration of the target anion. nih.gov This reaction allows for sensitive quantification using spectrophotometry.

Researchers have optimized experimental conditions, such as pH and reagent concentration, to achieve maximum sensitivity for this method. nih.gov The technique has been successfully applied to the determination of EDTA in commercial detergents and iodate in table salt, demonstrating its practical utility in analyzing real-world samples. nih.gov

Table 1: Application of Lanthanum Chloranilate in Anion Determination

Anion Determined Analytical Method Principle Sample Matrix Application
Fluoride Spectrophotometry Displacement of colored chloranilate anion from the lanthanum complex. nih.gov -
EDTA Spectrophotometry Displacement of colored chloranilate anion from the lanthanum complex. nih.gov Detergents nih.gov
Iodate Spectrophotometry Displacement of colored chloranilate anion from the lanthanum complex. nih.gov Salt nih.gov

Electrically Conductive Materials

This compound belongs to the broader class of lanthanide-containing coordination polymers and metal-organic frameworks (MOFs). researchgate.netamericanelements.com These materials have garnered significant research interest for their diverse and tunable properties, including potential applications in electrically conductive materials. researchgate.netnih.gov

While the electrical properties of this compound itself are not extensively documented in dedicated studies, the components of the salt are part of a class of materials known for their conductive potential. The general interest in lanthanide-based frameworks stems from their potential in areas like high-density information storage and processing. researchgate.net The structure of these materials involves metal nodes (lanthanum) linked by organic ligands (chloranilate), which can facilitate electronic communication and charge transport through the framework. researchgate.net

Research into related systems has shown that lanthanide-based MOFs can exhibit metallic conductivity. For instance, a porous metal-organic framework incorporating lanthanum and a different organic linker, 2,3,6,7,10,11-hexaoxytriphenylene, has demonstrated some of the highest electrical conductivity values reported for any porous material, reaching over 1,000 S/cm. nih.gov These findings establish that combining lanthanide ions with suitable organic linkers can create highly conductive materials. The synthesis of lanthanide chloranilate frameworks confirms that chloranilic acid can act as a suitable linker for creating these extended network structures, which are a prerequisite for bulk electrical conductivity. researchgate.net

Q & A

Basic: What methods are recommended for synthesizing chloranilic acid lanthanum salt?

This compound is typically synthesized by reacting lanthanum ions (e.g., from LaCl₃ or La(NO₃)₃) with chloranilic acid (CAA) in aqueous solution. The reaction exploits CAA's role as a precipitating agent, forming an insoluble complex. Key steps include pH adjustment to optimize precipitation and thorough washing to remove unreacted ions. Characterization of purity should follow via elemental analysis or spectroscopy. Storage at 2–8°C is advised to prevent decomposition .

Basic: Which analytical techniques are critical for characterizing this compound?

Characterization requires a multi-technique approach:

  • X-ray diffraction (XRD) to determine crystallinity and phase purity.
  • X-ray photoelectron spectroscopy (XPS) or energy-dispersive spectroscopy (EDS) to confirm elemental composition.
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study thermal stability and decomposition pathways.
  • UV-Vis spectrophotometry to assess optical properties linked to its colorimetric applications .

Basic: How should this compound be stored to ensure stability?

The compound should be stored in airtight containers at 2–8°C to minimize hygroscopic degradation. Handling precautions include using PPE to avoid inhalation (S22) and skin/eye contact (S24/25), as per safety guidelines. Long-term stability studies should monitor changes in crystallinity and solubility .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, ionic strength). To address this:

  • Use dual saturation approaches (approaching equilibrium from supersaturation and undersaturation).
  • Validate results with multiple analytical methods (e.g., gravimetry, iodometric titration).
  • Report detailed auxiliary information, including purity of reagents, equilibration time, and error margins, as recommended by IUPAC guidelines .

Advanced: What methodologies optimize this compound for corrosion inhibition studies?

To evaluate corrosion resistance (e.g., on metal coatings):

  • Apply electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance.
  • Use salt spray testing to simulate harsh environments.
  • Modify the salt with additives (e.g., citric acid) to enhance adhesion and barrier properties, as demonstrated in lanthanum nitrate-based coatings .

Advanced: How can electrochemical properties of this compound be systematically analyzed?

  • Perform cyclic voltammetry to identify redox-active sites.
  • Couple EIS with equivalent circuit modeling to quantify interfacial processes.
  • Compare results with reference electrodes to contextualize electrochemical stability in varying pH and ionic media .

Advanced: What strategies address ambiguities in crystallographic data refinement for this compound?

Ambiguities in crystal structure refinement can be mitigated by:

  • Using SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms.
  • Cross-validating with ORTEP-III for graphical representation of thermal ellipsoids and bond geometries.
  • Incorporating high-resolution data (e.g., synchrotron XRD) to reduce model bias .

Advanced: How can spectrophotometric methods be optimized for quantifying this compound?

  • Utilize derivative spectrophotometry (e.g., second-derivative UV-Vis) to enhance sensitivity in complex matrices.
  • Calibrate using standard solutions with known stoichiometry.
  • Account for interference from coexisting ions (e.g., Ca²⁺, Mg²⁺) via masking agents or separation techniques .

Advanced: What analytical workflows are recommended for studying thermal decomposition pathways?

  • Combine TGA-DTA to correlate mass loss with endo/exothermic events.
  • Analyze evolved gases via mass spectrometry (MS) or FTIR to identify decomposition products.
  • Compare experimental data with computational thermodynamics (e.g., density functional theory) .

Advanced: How can high-throughput crystallography pipelines improve research efficiency?

Integrate automated tools like SHELXD and SHELXE for rapid phase determination and refinement. Use scripting to batch-process datasets, ensuring reproducibility. Validate results against databases (e.g., CCDC) to confirm structural novelty .

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